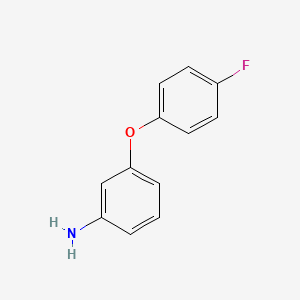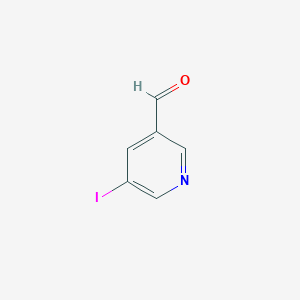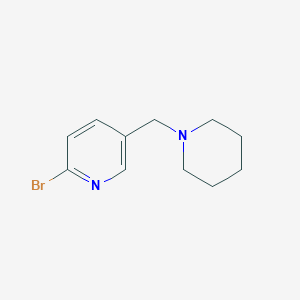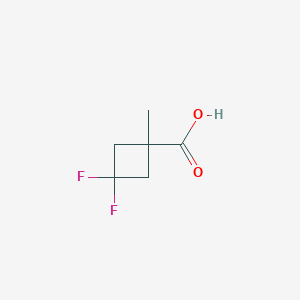
3-(4-Fluorophenoxy)aniline
Übersicht
Beschreibung
The compound 3-(4-Fluorophenoxy)aniline is a derivative of aniline, which is a significant compound in the pharmaceutical industry and is often used as a precursor for various chemical syntheses. Aniline derivatives, such as 4-Aminophenol (4-AP), are important due to their biological relevance and their role as biomarkers for aniline exposure in the human body . The presence of fluorine in the compound suggests potential applications in the development of materials with unique properties, as fluorinated anilines are known to exhibit interesting chemical and physical characteristics .
Synthesis Analysis
The synthesis of related aniline derivatives has been reported in the literature. For instance, 3-chloro-4-(3-fluorobenzyloxy)aniline was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol through a condensation reaction, followed by reduction, yielding an 82% overall yield . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 3,4-dichloronitrobenzene with a 72% yield, indicating the feasibility of synthesizing complex aniline derivatives with multiple fluorine atoms . These studies demonstrate the practicality and efficiency of synthesizing fluorinated aniline compounds, which could be extrapolated to the synthesis of 3-(4-Fluorophenoxy)aniline.
Molecular Structure Analysis
The molecular structure of fluorinated aniline derivatives has been extensively studied using computational methods. A theoretical structural analysis of 3-chloro-4-fluoro-aniline, a compound similar to 3-(4-Fluorophenoxy)aniline, was conducted using density functional theory (DFT) to predict its spectroscopic properties . The study provided insights into the structural and spectroscopic characteristics of the aniline family, which are crucial for understanding the behavior of these molecules. The presence of fluorine atoms is known to influence the electronic properties of aniline derivatives, as seen in the vibrational analysis of various fluorinated anilines .
Chemical Reactions Analysis
Aniline and its derivatives are known to participate in various chemical reactions. For example, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the catalytic oxidation of phenolic and aniline compounds, demonstrating the reactivity of aniline derivatives under certain conditions . The study showed that aniline could be removed from aqueous solutions, indicating the potential for chemical transformations involving aniline derivatives in environmental applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms can significantly alter these properties, as fluorine is highly electronegative and can affect the electron distribution within the molecule. The study on potentially useful nonlinear optical (NLO) materials provided experimental and theoretical vibrational analysis of various fluorinated anilines, which can be related to their physical properties . The analysis of hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis are essential for understanding the reactivity and stability of these compounds.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Drug Design
- Synthesis and Characterization of Copper (II) and Palladium (II) Complexes : A study by Kasumov et al. (2016) explored the synthesis and characterization of Cu(II) and Pd(II) complexes with 3,5-di-tert-butylsalicylaldimines derived from 2-fluoro-3-(trifluromethyl)aniline and other fluorinated anilines. These compounds were examined for their antiproliferative activities against certain cell lines, indicating potential applications in cancer research and drug design (Kasumov et al., 2016).
Molecular Docking and Structure-Activity Relationship Studies
- Application in c-Met Kinase Inhibitors : Caballero et al. (2011) conducted docking and quantitative structure–activity relationship (QSAR) studies on 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives. These studies were crucial for understanding the orientations and active conformations of inhibitors targeting c-Met kinase, a critical receptor in cancer and inflammatory diseases (Caballero et al., 2011).
Environmental Chemistry
- Catalytic Oxidation of Phenolic and Aniline Compounds : Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles in the removal of phenol and aniline from aqueous solutions. This study highlights the potential of these nanoparticles, in combination with hydrogen peroxide, to catalyze the oxidation and removal of hazardous substances like aniline compounds from environmental samples (Zhang et al., 2009).
Organic Synthesis and Industrial Chemistry
- Synthesis of Azobenzene Derivatives : Research by Yoshino et al. (1992) involved the synthesis of azobenzene derivatives using 4-(4-fluorophenylazo)phenol and other fluoroalkyl anilines. These derivatives were examined for their potential in forming monomolecular films, which could have various industrial applications, including in the creation of specialized coatings (Yoshino et al., 1992).
Fluorescent Detection in Chemical Reactions
- Detection of Mannich-type Reactions : A study by Guo et al. (2008) developed fluorogenic imines and precursor amines for fluorescent visualization of Mannich-type reactions of phenols in aqueous buffers. These compounds, derived from aniline derivatives, could significantly enhance fluorescence upon reaction, providing a tool for visual detection in synthetic chemistry (Guo et al., 2008).
Pharmaceutical Intermediates
- Key Intermediate for Agrochemicals and Pharmaceuticals : Mercier and Youmans (1996) discussed the use of 4-fluorophenol, derived from 4-fluoro-aniline, as an intermediate in the industrial production of various pharmaceuticals and agrochemicals. This study underscores the significance of such compounds in the large-scale synthesis of medically and agriculturally important products (Mercier & Youmans, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPRXIFAPYVVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634590 | |
| Record name | 3-(4-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)aniline | |
CAS RN |
203302-94-7 | |
| Record name | 3-(4-Fluorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)






